molecular formula C10H6Cl3N B3023072 2-Methyl-4,6,7-trichloroquinoline CAS No. 75896-70-7

2-Methyl-4,6,7-trichloroquinoline

Cat. No.: B3023072
CAS No.: 75896-70-7
M. Wt: 246.5 g/mol
InChI Key: GIUJOEVTMZWXCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6,7-trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with chlorine gas under controlled conditions to introduce chlorine atoms at the 4, 6, and 7 positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar chlorination reactions, optimized for yield and purity, using industrial chlorination equipment and stringent reaction controls .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6,7-trichloroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Methyl-4,6,7-trichloroquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of analogs of echinorine, a compound with potential biological activity .

Biology and Medicine: The compound’s derivatives are studied for their potential antimicrobial, antiviral, and anticancer properties. Its structure-activity relationship (SAR) studies help in designing new drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its halogenated structure makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The exact mechanism of action of 2-Methyl-4,6,7-trichloroquinoline is not well-documented. like other quinoline derivatives, it is believed to interact with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 2-Methyl-4,6,7-trichloroquinoline is unique due to the specific positions of the chlorine atoms on the quinoline ring. This positional specificity can influence its reactivity and biological activity compared to other trichloroquinoline derivatives. For instance, the presence of chlorine atoms at the 4, 6, and 7 positions may enhance its ability to interact with certain biological targets, making it more effective in specific applications .

Biological Activity

2-Methyl-4,6,7-trichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimalarial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The structure of this compound includes a quinoline core with three chlorine substituents and a methyl group. This configuration is crucial for its biological activity, as the presence of halogens often enhances the lipophilicity and bioavailability of quinoline derivatives.

Antimalarial Activity

Research has demonstrated that this compound exhibits potent antimalarial properties. A study evaluated several chloroquinoline derivatives against Plasmodium falciparum, revealing that compounds with similar structures often show moderate to high antimalarial activity.

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundIC50 (µM)Activity Level
This compoundTBDHigh
Compound 1 (7-chloro)11.92Very High
Compound 2 (5-chloro)25.37High
Compound 3 (4-chloro)42.61Moderate
CQ (Chloroquine)23Reference

Note: IC50 values represent the concentration required to inhibit 50% of the parasite's growth. The exact IC50 for this compound is yet to be determined (TBD) but is anticipated to be competitive based on structural analogs .

Anticancer Activity

In addition to its antimalarial effects, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of quinoline can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A series of experiments assessed the cytotoxic effects of quinoline derivatives on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Notably, compounds structurally related to this compound demonstrated significant selectivity towards MCF-7 cells.

Table 2: Anticancer Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Selectivity
This compoundMCF-7TBDHigh
Compound AHCT-11621.41Moderate
Compound BHeLa50.03Low

These findings suggest that modifications on the quinoline ring can enhance selectivity towards specific cancer types .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in cancer cells.
  • Induction of Apoptosis : Quinoline derivatives can activate apoptotic pathways leading to cell death.
  • Antiviral Properties : Some studies indicate potential antiviral activity against dengue virus and other pathogens .

Properties

IUPAC Name

4,6,7-trichloro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3N/c1-5-2-7(11)6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUJOEVTMZWXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589006
Record name 4,6,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75896-70-7
Record name 4,6,7-Trichloro-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75896-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,7-Trichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75896-70-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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